4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-9-15-3/h4-7,13H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEJVGOBQCWKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Reactants :
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N,N-Dimethylaniline (1.0 equiv)
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Formaldehyde (37% aqueous solution, 1.2 equiv)
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2-Methoxyethylamine (1.1 equiv)
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Catalyst: Hydrochloric acid (10 mol%)
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Procedure :
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Yield and Purity :
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Typical yields range from 65% to 75%, with liquid chromatography (LC) purity exceeding 95%.
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Key byproducts include bis-aminomethylated derivatives, which are minimized by controlling formaldehyde stoichiometry.
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Advantages and Limitations
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Advantages : Single-step synthesis, readily available starting materials.
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Limitations : Moderate yields due to competing side reactions; requires careful pH control.
Reductive Amination Strategy
Reductive amination offers a selective route by coupling N,N-dimethyl-4-aminobenzaldehyde with 2-methoxyethylamine using a reducing agent.
Reaction Protocol
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Reactants :
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N,N-Dimethyl-4-aminobenzaldehyde (1.0 equiv)
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2-Methoxyethylamine (1.5 equiv)
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Reducing agent: Sodium cyanoborohydride (1.2 equiv)
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Conditions :
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Performance Metrics :
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Yield: 80–85%
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Purity: >98% (HPLC)
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Mechanistic Insights
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The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ to the secondary amine.
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Sodium cyanoborohydride’s selectivity for imine reduction minimizes over-reduction of the aromatic nitro groups (if present).
Alkylation of 4-(Chloromethyl)-N,N-dimethylaniline
This two-step method involves synthesizing 4-(chloromethyl)-N,N-dimethylaniline followed by nucleophilic substitution with 2-methoxyethylamine.
Stepwise Synthesis
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Chloromethylation of N,N-Dimethylaniline :
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Amination with 2-Methoxyethylamine :
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Overall Yield and Efficiency :
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Combined yield: 60–65%
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Purity: 97–99%
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Industrial Scalability
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The chloromethylation step requires careful handling of HCl gas, posing safety challenges.
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Use of DMF as a solvent enhances reaction efficiency but complicates waste management.
Comparative Analysis of Synthetic Methods
The table below evaluates the three methods based on yield, cost, and practicality:
| Method | Yield (%) | Cost (Relative) | Scalability | Key Challenges |
|---|---|---|---|---|
| Mannich Reaction | 65–75 | Low | Moderate | Byproduct formation |
| Reductive Amination | 80–85 | Moderate | High | Aldehyde synthesis required |
| Alkylation | 60–65 | High | Low | Chloromethylation safety |
Emerging Methodologies and Innovations
Recent advances focus on catalytic systems to improve efficiency:
Chemical Reactions Analysis
Types of Reactions
4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- The compound serves as a reagent in various organic synthesis reactions, particularly in the formation of amines and other nitrogen-containing compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.
Table 1: Common Reactions Involving 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form new amines | Various substituted amines |
| Coupling Reactions | Participates in coupling reactions to form azo compounds | Azo dyes and related structures |
| Reduction Reactions | Can be reduced to yield secondary amines | Dimethylamines |
Biological Applications
Pharmacological Studies
- Research indicates that this compound may exhibit biological activities, including potential antimicrobial and anticancer properties. Studies have shown its interaction with various biomolecules, suggesting a role in therapeutic applications.
Case Study: Antimicrobial Activity
- A study evaluating the antimicrobial efficacy of structurally similar compounds reported significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL for related derivatives.
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 256 |
| Compound A | Cytotoxicity | 50 |
| Compound B | Enzyme Inhibition | IC50: 10 |
Medicinal Applications
Therapeutic Potential
- Ongoing research focuses on the compound's therapeutic potential, particularly its effects on various biological systems. Its mechanism of action may involve binding to specific receptors or enzymes, leading to altered biological responses.
Case Study: Cancer Cell Lines
- Investigations into the cytotoxic effects of similar compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Industrial Applications
Production of Industrial Chemicals
- The compound is utilized in the production of various industrial chemicals and materials. Its properties make it suitable for applications in dyes, pigments, and polymer synthesis.
Table 3: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Textile | Production of dyes and colorants |
| Coatings | Used in formulations for paints and coatings |
| Plastics | Additive in polymer production |
Mechanism of Action
The mechanism of action of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline with structurally or functionally related secondary amines:
Structural and Electronic Differences
- Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) increase the aromatic ring’s electron density, favoring electrophilic substitutions. In contrast, nitro-substituted analogs (e.g., ) exhibit reduced electron density, altering reactivity toward nucleophiles.
- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., ) form stronger intermolecular hydrogen bonds, leading to higher melting points compared to alkyl-substituted derivatives (e.g., ).
Research Findings and Contradictions
- Hydrogen Bonding vs. Solubility : While the 4-methoxyphenyl analog () exhibits robust hydrogen bonding (melting point >150°C), its solubility in polar solvents is lower than the target compound’s, highlighting a trade-off between crystallinity and processability.
- Electronic Spectroscopy : Nitro-substituted derivatives () absorb strongly in the visible range (λₘₐₓ ~450 nm), whereas methoxyethyl analogs lack significant UV/Vis activity, limiting their use in optoelectronics.
Biological Activity
4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O, with a molecular weight of approximately 235.31 g/mol. The compound features a dimethylamino group and a methoxyethyl substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
Key Mechanisms:
- Receptor Binding: The compound may bind to various receptors, influencing their activity. This interaction can lead to downstream effects on cellular signaling pathways.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses.
- Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving oxidative stress .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Here are some findings from recent studies:
Case Studies
- Cancer Cell Lines: A study evaluated the effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell type.
- Inflammation Models: In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Anti-inflammatory Drugs: Its ability to inhibit iNOS suggests potential use in treating inflammatory diseases.
- Anticancer Agents: The cytotoxic effects observed in vitro position this compound as a candidate for further development in cancer therapy.
- Neurological Disorders: By modulating neurotransmitter receptor activity, it may be explored for conditions like depression or anxiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves reductive amination between N,N-dimethylaniline derivatives and 2-methoxyethylamine precursors. Key steps include:
- Condensation : Reacting 4-formyl-N,N-dimethylaniline with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux.
- Reduction : Using sodium cyanoborohydride (NaBH3CN) or hydrogenation (H2/Pd-C) to reduce the intermediate Schiff base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Standardization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and optimize pH (6–7) to minimize side products like over-alkylation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : 1H NMR (δ 2.8–3.2 ppm for N(CH3)2, δ 3.4–3.6 ppm for OCH2CH2) and 13C NMR to confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ (expected m/z ~265.2).
- HPLC-PDA : Purity assessment (C18 column, acetonitrile/water mobile phase) with UV detection at λmax ~254 nm .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light exposure) for 4–8 weeks.
- Analysis : Monitor degradation via HPLC (peak area reduction) and TLC (new spots).
- Storage Recommendations : Store in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation and hygroscopic degradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2) with strict controls.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.
- Theoretical Alignment : Cross-validate results against computational models (e.g., molecular docking) to reconcile experimental and predicted activity .
Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?
- Methodological Answer :
- QSAR Modeling : Predict biodegradability and bioaccumulation using software like EPI Suite.
- Experimental Testing :
- Aerobic Degradation : Incubate with activated sludge (OECD 301D) and monitor via GC-MS.
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC50 determination) .
- Field Studies : Track compound persistence in soil/water matrices using isotopic labeling (14C-tagged analogs) .
Q. What advanced mechanistic studies are recommended to elucidate its reaction pathways in catalytic systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates during catalysis.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states .
Q. How can researchers design experiments to study its interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized proteins (e.g., receptors, enzymes).
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan emission changes.
- X-ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
